molecular formula C36H33Cl3N6O6 B570959 Pigment Yellow 176 CAS No. 124236-34-6

Pigment Yellow 176

Cat. No.: B570959
CAS No.: 124236-34-6
M. Wt: 752.046
InChI Key: CTCGHGAGCLXAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pigment Yellow 176 is an organic pigment known for its high transparency, excellent lightfastness, and thermal stability. It is primarily used in the production of offset printing inks, coatings, and plastics. This pigment is a member of the diarylide yellow pigment family and is characterized by its bright yellow color with a slightly reddish hue .

Preparation Methods

The synthesis of Pigment Yellow 176 involves a series of chemical reactions, typically starting with the diazotization of aromatic amines. The process includes the following steps:

Industrial production methods often involve high-pressure homogenization and cooling to ensure uniform particle size and high tinting strength .

Chemical Reactions Analysis

Pigment Yellow 176 undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pigment Yellow 176 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pigment Yellow 176 involves its ability to form stable complexes with metal ions. These complexes can interact with various substrates, such as cellulose acetate and organic surfaces, through functional groups like hydroxyl groups. This interaction enhances the pigment’s stability and color properties .

Comparison with Similar Compounds

Pigment Yellow 176 is often compared with other diarylide yellow pigments, such as C.I. Pigment Yellow 13 and C.I. Pigment Yellow 127. While all these pigments share similar chemical structures, C.I. This compound is unique due to its slightly reddish hue, higher tinting strength, and better solvent resistance . The table below highlights the key differences:

Compound Hue Tinting Strength Solvent Resistance Lightfastness
This compound Slightly red High Excellent Excellent
C.I. Pigment Yellow 13 Yellow Moderate Good Good
C.I. Pigment Yellow 127 Yellow Moderate Good Good

Conclusion

This compound is a versatile and highly stable pigment with a wide range of applications in various fields. Its unique properties make it an essential component in the production of high-quality inks, coatings, and plastics.

Properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33Cl3N6O6/c1-18-7-10-27(19(2)13-18)40-35(48)33(20(3)46)44-42-28-11-8-22(14-24(28)37)23-9-12-29(25(38)15-23)43-45-34(21(4)47)36(49)41-30-17-31(50-5)26(39)16-32(30)51-6/h7-17,33-34H,1-6H3,(H,40,48)(H,41,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCGHGAGCLXAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33Cl3N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869053
Record name 2-[(3,3'-Dichloro-4'-{[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl}[biphenyl]-4-yl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

752.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name C.I. Pigment Yellow 176
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

124236-34-6, 90268-24-9
Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-((3,3'-dichloro-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-4-yl)azo)-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124236346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Pigment Yellow 176
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[(3,3'-Dichloro-4'-{[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl}[biphenyl]-4-yl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-, N,N'-bis(4-chloro-2,5-dimethoxyphenyl and 2,4-xylyl) derivs.
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